Sodium picramate (CAS 831-52-7) is the sodium salt of 2-amino-4,6-dinitrophenol, prioritized in procurement as a highly reactive, water-soluble intermediate for azo dyes and electroplating. Unlike its parent acid, the pre-formed sodium salt provides immediate phenoxide availability for rapid diazonium coupling without requiring in-situ neutralization. To ensure safe industrial handling and transport, it is commercially supplied as a wetted paste (typically containing ≥20% water by mass) to mitigate the inherent deflagration risks of the dry energetic compound, balancing high process reactivity with occupational safety [1].
Substituting sodium picramate with its parent compound, picramic acid, or with generic un-nitrated aminophenols introduces significant process inefficiencies and formulation risks. Picramic acid (pKa ~4) requires precise alkaline neutralization to form the reactive phenoxide species needed for efficient azo coupling, adding a process step that can cause pH fluctuations and inconsistent dye yields [1]. Furthermore, generic aminophenols lack the specific electronic push-pull dynamics imparted by the two nitro groups, resulting in dyes with lower fastness, altered shade profiles, and reduced chemical stability in downstream leather or textile applications [2].
Sodium picramate demonstrates greater readiness for aqueous dye synthesis compared to its parent acid. Quantitative solubility data indicates sodium picramate achieves a water solubility of approximately 10.6 g/L at 25 °C, readily dissolving to provide the active picramate anion in typical dye formulations operating at pH 6.5–10. In contrast, picramic acid has lower baseline solubility and requires alkaline neutralization to fully dissolve and activate .
| Evidence Dimension | Aqueous solubility at 25 °C |
| Target Compound Data | ~10.6 g/L (Sodium picramate) |
| Comparator Or Baseline | < 10 g/L with required neutralization step (Picramic acid) |
| Quantified Difference | Elimination of the neutralization step and immediate availability of the reactive phenoxide anion. |
| Conditions | Aqueous solvent at 25 °C, pH 6.5–10. |
Eliminating the in-situ neutralization step streamlines batch processing and prevents pH-induced yield variations in large-scale azo dye manufacturing.
As an energetic nitroaromatic compound, dry sodium picramate poses a significant deflagration hazard. However, commercial procurement specifies a wetted form (≥20% water by mass, UN 1349) which effectively desensitizes the material for safe transport and handling. Differential Scanning Calorimetry (DSC) screening of stable picramate salts indicates a decomposition onset temperature exceeding 160 °C, ensuring sufficient thermal stability for standard industrial processing without requiring strict temperature-controlled logistics, provided the moisture content is maintained [1].
| Evidence Dimension | Thermal decomposition onset and handling safety |
| Target Compound Data | Decomposition onset > 160 °C (DSC); safe for transport when wetted (≥20% water) |
| Comparator Or Baseline | Dry sodium picramate / generic energetic nitroaromatics |
| Quantified Difference | Wetted form suppresses the primary blast/projection hazard, shifting the profile to a manageable flammable solid (Hazard Class 4.1). |
| Conditions | DSC thermal stress testing; standard commercial supply conditions (wetted paste). |
Procuring the strictly specified wetted grade (≥20% moisture) is critical to maintaining process safety and regulatory compliance during storage and dye synthesis.
In the synthesis of complex colorants like Acid Brown 75, the chemical structure of sodium picramate provides highly effective electronic properties for diazonium coupling. The deprotonated phenoxide group acts as a strong electron donor, while the 4,6-dinitro substitutions stabilize the intermediate, preventing unwanted side reactions. Compared to un-nitrated sodium aminophenolates, sodium picramate yields azo dyes with significantly enhanced color fastness and deep, stable hues, directly attributable to the specific molecular weight (221.1 g/mol) and electron distribution of the picramate anion [1].
| Evidence Dimension | Azo coupling efficiency and dye stability |
| Target Compound Data | High-yield coupling producing stable, deep-hued azo dyes (e.g., Brown 75) |
| Comparator Or Baseline | Un-nitrated sodium aminophenolates |
| Quantified Difference | Enhanced coupling directivity and higher final dye fastness due to the dual nitro-group stabilization. |
| Conditions | Standard industrial azo coupling reactions with diazonium salts. |
Buyers manufacturing premium leather and textile dyes must use this exact nitrated intermediate to achieve the required color fastness and shade specifications.
Sodium picramate is the mandatory primary intermediate for producing Acid Brown 75 and related leather dyes. Its specific electronic structure ensures efficient azo coupling, resulting in dyes that exhibit high fastness, deep coloration, and strong binding affinity to leather fibers [1].
In the personal care sector, sodium picramate is utilized as a direct, non-reactive hair coloring agent (typically at concentrations up to 0.6%). Its high water solubility and stability across a pH range of 6.5 to 10 make it highly suitable for imparting intense, durable red/brown tints in both oxidative and non-oxidative formulations [2].
Beyond colorants, sodium picramate's controlled reactivity and aqueous solubility allow it to function as a brightening and stabilizing agent in specific metal electroplating processes, where it ensures consistent metal deposition and bath longevity[3].
Acute Toxic;Irritant;Health Hazard;Environmental Hazard